molecular formula C12H10FNO2 B6367074 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261992-53-3

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367074
CAS No.: 1261992-53-3
M. Wt: 219.21 g/mol
InChI Key: NATKKDQTNPELIX-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the treatment of commercially available fluorinated pyridine precursors with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development due to its unique properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors and enzymes, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its combination of fluorine and methoxy groups in the pyridine ring makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-8(2-3-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKKDQTNPELIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682821
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-53-3
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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